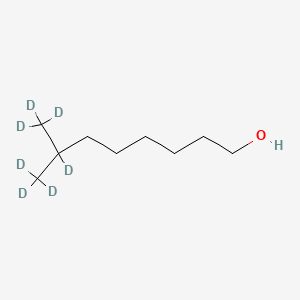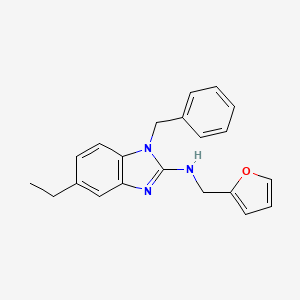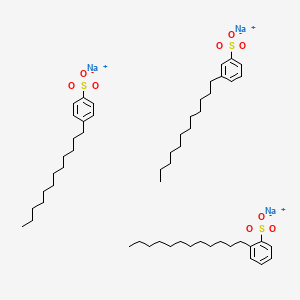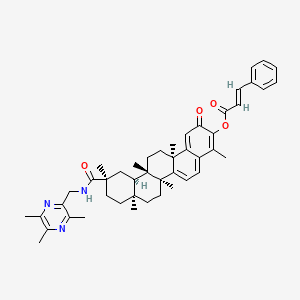
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 7-Methyl-1-octanol, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol typically involves the deuteration of 7-Methyl-1-octanol. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions, where the compound is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale catalytic exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are alkanes or other reduced forms.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or ethers.
科学的研究の応用
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
作用機序
The mechanism of action of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol involves the incorporation of deuterium atoms, which can alter the compound’s physical and chemical properties. Deuterium substitution can affect the compound’s metabolic stability, reducing the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetic profiles. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
7-Methyl-1-octanol: The non-deuterated form of the compound.
Isononyl Alcohol: Another name for 7-Methyl-1-octanol.
Deuterium-labeled Alcohols: Other alcohols with deuterium substitution.
Uniqueness
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is unique due to its specific deuterium labeling pattern, which provides distinct advantages in scientific research. The presence of deuterium atoms can significantly alter the compound’s properties, making it a valuable tool in various studies. Its uniqueness lies in its ability to provide insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles that are not possible with non-deuterated compounds.
特性
分子式 |
C9H20O |
|---|---|
分子量 |
151.30 g/mol |
IUPAC名 |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChIキー |
QDTDKYHPHANITQ-SCENNGIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCO)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)




![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

